(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid

Descripción

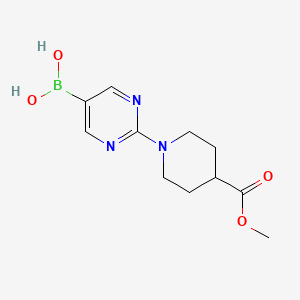

Chemical Structure: The compound features a pyrimidine core substituted at the 2-position with a 4-(methoxycarbonyl)piperidine group and a boronic acid moiety at the 5-position (CAS: 1536398-19-2). Its molecular formula is C₁₁H₁₆BN₃O₄, with a molecular weight of 265.07 g/mol .

Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, particularly in pharmaceutical research. Its piperidine ring and methoxycarbonyl group enhance steric and electronic properties, influencing reactivity and solubility .

Propiedades

IUPAC Name |

[2-(4-methoxycarbonylpiperidin-1-yl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BN3O4/c1-19-10(16)8-2-4-15(5-3-8)11-13-6-9(7-14-11)12(17)18/h6-8,17-18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNOLNOVDAQIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of the corresponding boronic acid with a piperidine derivative under suitable conditions . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 2-8°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are more prevalent, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a catalyst or ligand in various organic synthesis reactions. It enhances reaction rates, selectivity, and yields .

Biology and Medicine: It can be used in the synthesis of bioactive compounds and pharmaceuticals .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals .

Mecanismo De Acción

The mechanism of action of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Heterocyclic Amine Substituents

Key Insight : Piperidine and morpholine analogs exhibit higher steric bulk, slowing reaction kinetics but improving regioselectivity. Pyrrolidine derivatives offer faster coupling due to smaller ring size .

Direct Functional Group Substitutions

Key Insight : Methoxycarbonyl and methoxy groups reduce steric hindrance, favoring reactions with electron-deficient partners. However, they lack the tunability of amine-based substituents .

Boronic Acid Protections and Stability

Key Insight : Pinacol esters mitigate boronic acid instability, enabling long-term storage and compatibility with harsh reaction conditions .

Actividad Biológica

(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid, with the CAS number 1536398-19-2, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's linear formula is , indicating the presence of a piperidine ring and a pyrimidine moiety, which are often associated with significant biological activities. The boronic acid group is crucial for its interaction with biological targets, enhancing its pharmacological profile.

1. Anticancer Activity

Recent studies indicate that boronic acids can act as proteasome inhibitors, which is a promising mechanism in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. In particular, derivatives exhibiting agonistic activity towards human caseinolytic protease P (HsClpP) demonstrated significant anticancer effects in hepatocellular carcinoma models, suggesting that this compound may share similar pathways .

2. Antibacterial Activity

The antibacterial potential of boronic acids has been widely documented. Compounds containing piperidine and pyrimidine structures have exhibited moderate to strong activity against several bacterial strains. For example, studies have shown that certain piperidine derivatives can inhibit the growth of Salmonella typhi and Bacillus subtilis, highlighting their potential as antibacterial agents .

3. Enzyme Inhibition

Enzyme inhibition studies reveal that compounds like this compound can act as inhibitors for various enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for related compounds have been reported to be significantly lower than standard inhibitors, indicating a strong inhibitory effect .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Proteasome Inhibition : By binding to the proteasome, boronic acids can disrupt protein degradation pathways essential for cancer cell survival.

- Enzyme Interaction : The boronic acid group facilitates covalent bonding with serine residues in active sites of enzymes, leading to inhibition.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.